An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications
An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG4-Boc and its closely related derivatives, a class of versatile heterobifunctional linkers pivotal in modern bioconjugation, drug delivery, and in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The term "Amino-PEG4-Boc" can be ambiguous. It generally refers to a tetraethylene glycol (PEG4) spacer functionalized with a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This guide will focus on the most common variant, t-Boc-N-amido-PEG4-amine , which features one free primary amine and one Boc-protected primary amine. We will also provide data on other key variants to offer a complete reference.
The strategic placement of a hydrophilic PEG4 spacer enhances the aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the conjugated molecules.[1][2] The orthogonal nature of the free amine and the acid-labile Boc-protected amine allows for sequential, controlled conjugation steps, making these linkers indispensable tools in the precise construction of complex molecular architectures.[3]
Core Chemical Properties and Characteristics
The properties of Amino-PEG4-Boc derivatives vary based on their terminal functional groups. The following tables summarize the key quantitative data for the most common variants.
Table 1: Chemical Properties of t-Boc-N-amido-PEG4-amine
| Property | Value | References |
| Synonyms | Boc-NH-PEG4-NH2, tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate | [3][] |
| CAS Number | 811442-84-9 | [5] |
| Molecular Formula | C15H32N2O6 | [5] |
| Molecular Weight | 336.4 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Purity | ≥97% or ≥98% | [5][6] |
| Storage | -20°C, keep in dry and avoid sunlight | [5][7] |
Table 2: Chemical Properties of Related Amino-PEG4-Boc Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Boc-NH-PEG4-COOH | 756525-91-4 | C16H31NO8 | 365.42 | Colorless to light yellow clear liquid |
| Boc-NH-PEG4-OH | 106984-09-2 | C13H27NO6 | 293.36 | Colorless liquid |
| Amino-PEG4-t-butyl ester | 581065-95-4 | C15H31NO6 | 321.41 | Colorless to light yellow liquid |
Key Applications in Research and Drug Development
Amino-PEG4-Boc linkers are instrumental in several advanced applications:
-
PROTACs Synthesis: These linkers are widely used to connect a target-binding ligand and an E3 ligase ligand to form a PROTAC.[8][9] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.[10]
-
Antibody-Drug Conjugates (ADCs): In ADC development, these linkers can be used to attach a potent cytotoxic drug to an antibody.[8][11] The hydrophilic PEG component improves the solubility and stability of the final ADC.[1]
-
Bioconjugation: The orthogonal reactivity of the two amine groups allows for the precise attachment of different molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or other biomolecules.[3]
-
Surface Functionalization: They are used to modify surfaces of nanoparticles, hydrogels, or polymers to enhance biocompatibility and provide anchor points for further functionalization.[3]
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving Amino-PEG4-Boc linkers.
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.
Materials:
-
Boc-protected PEG linker (e.g., t-Boc-N-amido-PEG4-amine)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a carbocation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
Methodology:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO3 solution.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol details the conjugation of the free primary amine of t-Boc-N-amido-PEG4-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
t-Boc-N-amido-PEG4-amine
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.4)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the Molecule-COOH, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or reaction buffer.
-
Stir the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add a solution of t-Boc-N-amido-PEG4-amine (1.0 equivalent) in the same solvent to the activated ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents.
-
Purify the final product (Molecule-CONH-PEG4-NHBoc) using flash column chromatography or preparative HPLC.
-
Protocol 3: Synthesis of a PROTAC
This protocol provides a general workflow for a two-step synthesis of a PROTAC using t-Boc-N-amido-PEG4-amine.
Materials:
-
t-Boc-N-amido-PEG4-amine
-
E3 ligase ligand with a carboxylic acid handle (E3-COOH)
-
Protein of Interest (POI) ligand with a carboxylic acid handle (POI-COOH)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Base (e.g., DIPEA)
-
Deprotection reagents (TFA, DCM)
-
Anhydrous solvents (DMF, DCM)
-
Purification system (Preparative HPLC)
Methodology:
-
Step 1: Coupling of the First Ligand:
-
Activate the carboxylic acid of the E3-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.
-
Add t-Boc-N-amido-PEG4-amine (1.2 eq) to the activated ligand solution.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the intermediate product (E3-Linker-Boc) by flash chromatography or preparative HPLC.[10]
-
-
Step 2: Boc Deprotection:
-
Dissolve the purified E3-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.[10]
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture under reduced pressure, co-evaporating with DCM or toluene (B28343) to remove residual TFA. The resulting TFA salt (E3-Linker-NH2) is often used directly.[10]
-
-
Step 3: Coupling of the Second Ligand:
-
Activate the carboxylic acid of the POI-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the deprotected E3-Linker-NH2 intermediate (1.2 eq) to the activated POI ligand.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Step 4: Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: Sequential conjugation using the orthogonal ends of the linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 5. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-NH-PEG4-CH2CH2NH2 | PROTAC Linker | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
